2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Description
Chemical Identity and Nomenclature
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is a halogenated aromatic ether with the molecular formula $$ \text{C}9\text{H}{10}\text{ClFO}_2 $$ and a molecular weight of 204.63 g/mol. Its IUPAC name reflects its substitution pattern: a benzene ring substituted with chlorine at position 2, fluorine at position 4, and a 2-methoxyethoxy group at position 1. The compound’s structural identity is further defined by its SMILES notation $$ \text{COCCOC1=C(C=C(C=C1)F)Cl} $$ and InChIKey $$ \text{RXENEGBURNHZNI-UHFFFAOYSA-N} $$.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1036383-28-4 | |
| Boiling Point | 261.8 ± 30.0 °C (760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) |
Historical Development and Discovery
The compound emerged from advancements in halogenated aromatic synthesis, particularly leveraging Williamson ether reactions for alkoxy group introduction. Its development aligns with methodologies described in studies on quinolinone derivatives and fluorinated intermediates, where ether-linked substituents enhance solubility and electronic properties for pharmaceutical applications. Early synthetic routes likely involved nucleophilic aromatic substitution or catalytic coupling, though modern protocols favor regioselective functionalization to optimize yield.
Position in Halogenated Aromatic Chemistry
As a bifunctional halogenated ether, this compound occupies a niche in aromatic chemistry due to its dual electron-withdrawing (Cl, F) and electron-donating (methoxyethoxy) groups. The chlorine and fluorine atoms direct electrophilic substitution to specific ring positions, while the ether moiety increases steric bulk and polarity. Such properties make it valuable for synthesizing complex molecules where precise electronic modulation is critical, such as in agrochemicals or kinase inhibitors.
Comparative analysis with related structures:
- 2-Chloro-4-iodo-1-methoxybenzene : Replacing fluorine with iodine increases molecular weight (268.48 g/mol) and alters reactivity due to iodine’s polarizability.
- 2-Chloro-1-fluoro-4-(methoxymethoxymethyl)benzene : The methoxymethyl group enhances hydrophilicity compared to the methoxyethoxy chain.
Research Significance and Applications Overview
This compound serves as a versatile intermediate in medicinal chemistry, particularly in constructing thiazole-based therapeutics targeting hormonal disorders. Its fluorinated aromatic core is instrumental in optimizing drug bioavailability, as fluorine’s electronegativity improves membrane permeability. Additionally, the ether linkage facilitates conjugation with bioactive moieties in pesticide development, as seen in analogues like hexaflumuron intermediates.
Emerging applications include:
- Liquid crystal precursors : The planar aromatic system and polar substituents enable mesophase stability.
- Polymer additives : Halogenated aromatics improve flame retardancy in epoxy resins.
Structure-Property Relationship Fundamentals
The compound’s physicochemical behavior is governed by synergistic effects between its substituents:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, while the methoxyethoxy group donates electrons via resonance, creating a polarized electronic environment.
- Steric Considerations : The 2-methoxyethoxy chain introduces conformational flexibility, reducing crystallinity and enhancing solubility in aprotic solvents.
- Thermal Stability : The benzene ring’s rigidity combined with halogen bonds results in a boiling point of ~262°C, suitable for high-temperature reactions.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXENEGBURNHZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591121 | |
| Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036383-28-4 | |
| Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036383-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene typically involves:
- Starting from a suitably substituted phenol or anisole derivative bearing the 2-methoxyethoxy group.
- Introduction of fluoro and chloro substituents at the 4- and 2-positions on the benzene ring via selective halogenation or halogen exchange reactions.
- Use of chlorinating and fluorinating agents under controlled conditions to achieve regioselectivity.
- Purification by distillation or chromatography to isolate the target compound with high purity.
Chlorination and Fluorination Methods
- Chlorination is often achieved by reacting a precursor compound (e.g., 1-(2-methoxyethoxy)benzene or related intermediates) with chlorinating agents such as trichloroisocyanuric acid (TCICA), N-chlorosuccinimide (NCS), or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).
- The reaction is conducted in inert solvents like dichloromethane, tetrahydrofuran, ethyl acetate, dimethylformamide, or acetonitrile.
- Reaction temperatures range between 20°C and 110°C, with reaction times from 0.5 to 16 hours, depending on reagent reactivity and desired conversion.
- Activating agents may be added to improve chlorination selectivity and yield.
- Fluorination is typically introduced via electrophilic aromatic substitution or via halogen exchange reactions.
- The presence of electron-donating groups such as the 2-methoxyethoxy substituent directs substitution to specific positions on the ring.
- Fluorination reagents and conditions are chosen to avoid over-fluorination or side reactions.
Use of Ionic Liquids and Catalysts
Recent advances have demonstrated the utility of ionic liquids, particularly aluminum chloride-based ionic liquids, as both solvents and catalysts in the halogenation reactions to improve yield, selectivity, and environmental profile.
- Ionic liquids such as [emim]Cl-AlCl3 (1-ethyl-3-methylimidazolium chloride-aluminum chloride) in varying molar ratios (e.g., 0.5 to 0.8 equivalents of AlCl3) have been used effectively.
- These ionic liquids facilitate the Friedel-Crafts type acylation and halogenation under mild conditions (0–30°C), reducing energy consumption and hazardous waste compared to traditional aluminum chloride catalysis.
- The ionic liquid medium allows for easy product isolation by reduced pressure distillation and enables recycling of the ionic liquid, enhancing process sustainability.
Detailed Preparation Example for Related Compounds
While specific preparation methods for this compound are scarce, closely related compounds such as 2-chloro-4'-fluoroacetophenone have been synthesized using ionic liquid-mediated Friedel-Crafts acylation, which can be adapted for the target compound.
| Parameter | Condition/Value |
|---|---|
| Reactants | Fluorobenzene + Chloroacetyl chloride |
| Catalyst/Medium | Ionic liquid [emim]Cl-AlCl3 (0.5 equiv) |
| Temperature | 0–30 °C |
| Reaction Time | 20–50 minutes |
| Molar Ratio (Fluorobenzene:Chloroacetyl chloride) | 1.01–1.03 : 1 |
| Workup | Reduced pressure distillation at 130 °C, 10 mmHg |
| Yield | Up to 98% (for related compounds) |
| Selectivity | >99% |
This method avoids the use of anhydrous aluminum chloride, reduces waste, and improves safety by minimizing exposure to irritant intermediates.
Comparative Analysis of Chlorinating Agents
Summary of Preparation Methodology
| Step | Description |
|---|---|
| 1. Substrate Preparation | Starting from 1-(2-methoxyethoxy)benzene or derivatives |
| 2. Chlorination | Using TCICA, NCS, or DCDMH in inert solvents at 20–110 °C |
| 3. Fluorination | Electrophilic substitution or halogen exchange to introduce fluorine at 4-position |
| 4. Purification | Reduced pressure distillation or chromatographic separation |
| 5. Recycling | Recovery and reuse of ionic liquids or solvents where applicable |
Research Findings and Industrial Relevance
- Use of aluminum chloride-type ionic liquids as catalysts and solvents significantly improves reaction selectivity and yield while lowering environmental impact and operational hazards.
- The mild reaction conditions (room temperature to 30 °C) and short reaction times (less than 1 hour) facilitate scale-up and industrial application.
- The direct distillation method for product isolation avoids multiple material transfers and exposure to irritant compounds, enhancing safety.
- Recycling of ionic liquids reduces waste and cost, aligning with green chemistry principles.
- These methods are well-documented in recent patents and literature, reflecting their growing adoption in fine chemical synthesis.
Chemical Reactions Analysis
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents and conditions used in these reactions include strong bases or acids, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional compounds[][1].
Biology and Medicine: It is used in the development of pharmaceuticals and agrochemicals, particularly herbicides[][1].
Industry: This compound is utilized in the production of specialty chemicals and intermediates for various industrial applications[][1].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is compared with five analogous compounds (Table 1). Key differences in substituent groups, electronic effects, and reactivity are discussed below.
Table 1: Comparative Analysis of this compound and Analogues
Substituent Effects on Electronic and Steric Properties
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyethoxy group in the target compound donates electrons via its oxygen atoms, activating the benzene ring toward electrophilic substitution. In contrast, the trichloromethyl group in 2-Chloro-4-fluoro-1-(trichloromethyl)benzene withdraws electrons, deactivating the ring and reducing reactivity .
- Steric Bulk : The 2-methoxyethoxy substituent is bulkier than methoxy (in 2-Chloro-1-fluoro-4-methoxybenzene), which influences regioselectivity in reactions. For example, the iodo-alkyne derivative undergoes cycloisomerization with >99:1 regioselectivity due to steric guidance .
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group enhances solubility in polar solvents (e.g., THF, dioxane), whereas the trichloromethyl analogue is more lipophilic .
- Boiling/Melting Points : Larger substituents (e.g., OCH₂CH₂OCH₃ vs. OCH₃) increase molecular weight and boiling points but may lower melting points due to reduced crystallinity.
Biological Activity
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is an aromatic compound with the molecular formula C10H12ClF O2 and a molecular weight of approximately 218.65 g/mol. Its structure, characterized by the presence of chlorine and fluorine atoms along with a methoxyethoxy group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique arrangement of substituents in this compound influences its reactivity and interaction with biological systems. The halogen substituents (Cl and F) enhance its binding affinity to certain proteins and enzymes, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClF O2 |
| Molecular Weight | 218.65 g/mol |
| Key Functional Groups | Chlorine, Fluorine, Methoxyethoxy |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis. The halogen atoms in its structure are believed to enhance interactions with these enzymes, potentially leading to significant pharmacological effects.
Inhibition Studies
Studies have shown that compounds with similar structural features can act as effective inhibitors for various enzymes. For instance:
- Cytochrome P450 Inhibition : The compound's halogen substituents may enhance binding affinity to cytochrome P450 enzymes, affecting drug metabolism.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Case Studies
Several studies have focused on the biological implications of compounds structurally related to this compound:
- Study on Anticancer Properties : Research has indicated that structurally similar compounds exhibit anticancer activity by targeting mutated forms of epidermal growth factor receptors (EGFR), which are implicated in non-small cell lung cancer .
- Enzyme Interaction Analysis : Interaction studies have revealed that the presence of halogens can significantly alter the binding dynamics with specific enzymes, enhancing inhibitory effects compared to non-halogenated analogs .
Potential Applications
Given its biological activity, this compound holds promise for various applications:
- Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development, particularly in oncology and infectious disease treatment.
- Chemical Synthesis : The compound may serve as a versatile building block in synthetic chemistry for developing new biologically active molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodology : The compound is typically synthesized via halogenation and nucleophilic substitution. For example, halogenation introduces chlorine and fluorine atoms to the benzene ring, while the 2-methoxyethoxy group is added through nucleophilic substitution using methoxyethanol derivatives under basic conditions (e.g., NaH in N-methylpyrrolidone) . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂ for coupling reactions), temperature (e.g., 100°C for cycloisomerization), and solvent systems (e.g., dioxane for regioselective outcomes) to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C4, methoxyethoxy group signals at δ 3.4–4.5 ppm).
- IR : Confirm ether (C-O stretch ~1100 cm⁻¹) and aryl halide (C-Cl ~750 cm⁻¹; C-F ~1200 cm⁻¹) bonds.
- MS : Molecular ion peak at m/z ~202 (C₉H₉ClFO₂) and fragmentation patterns for halogen loss .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram- bacteria) or anticancer potential via MTT assays (e.g., IC₅₀ determination in cancer cell lines). Structural analogs with similar substituents show activity in preliminary studies, suggesting a focus on apoptosis and cell cycle arrest pathways .
Advanced Research Questions
Q. How does the regioselectivity of gold(I)-catalyzed hydroarylation reactions involving this compound vary with substituent positioning?
- Methodology : Cycloisomerization reactions (e.g., using AuCl₃) demonstrate >99:1 regioselectivity when the 2-methoxyethoxy group directs electron density. Computational modeling (DFT) predicts transition states, while experimental validation involves isolating intermediates via flash chromatography and analyzing regioselectivity via HPLC (retention time ~1.02 min) .
Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura coupling reactions?
- Methodology : The chlorine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key factors include:
- Ligand selection : Biphenylphosphines (e.g., SPhos) enhance catalytic efficiency.
- Solvent : Polar aprotic solvents (e.g., THF) stabilize the Pd(0) intermediate.
- Base : Cs₂CO₃ facilitates transmetallation. Monitor reaction progress via TLC (Rf ~0.37 in 10% EtOAc/hexane) .
Q. How can the electronic effects of fluorine and methoxyethoxy groups be exploited to design derivatives with enhanced bioactivity?
- Methodology :
- Fluorine : Enhances metabolic stability and membrane permeability via electronegativity. Replace with other halogens (e.g., Br) to study SAR.
- Methoxyethoxy : Modify chain length (e.g., ethoxy vs. propoxy) to alter solubility. Assess using logP calculations (XlogP ~3.7) and in vitro ADMET assays .
Q. What strategies mitigate contradictions in reported biological data for fluorinated aryl ethers like this compound?
- Methodology : Address variability via:
- Standardized assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control compounds.
- Metabolite profiling : LC-MS/MS to identify active vs. inactive metabolites.
- Structural analogs : Compare with 1-chloro-2-fluoro-4-(methoxymethoxy)benzene to isolate substituent effects .
Q. How do computational tools (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodology :
- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with SPR or ITC to measure binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
